Cas no 115538-28-8 (methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate)

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate
- EN300-1998320
- 115538-28-8
-
- インチ: 1S/C7H9NO4/c1-4-3-5(12-8-4)6(9)7(10)11-2/h3,6,9H,1-2H3
- InChIKey: QPCGTMVNVHDXDJ-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C)=N1)C(C(=O)OC)O
計算された属性
- せいみつぶんしりょう: 171.05315777g/mol
- どういたいしつりょう: 171.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998320-10.0g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1998320-1g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 1g |
$1286.0 | 2023-09-16 | ||
Enamine | EN300-1998320-0.05g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1998320-0.25g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1998320-0.1g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1998320-0.5g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1998320-1.0g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1998320-5.0g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1998320-5g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1998320-2.5g |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |
115538-28-8 | 2.5g |
$2520.0 | 2023-09-16 |
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetateに関する追加情報
Research Briefing on Methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate (CAS: 115538-28-8) in Chemical Biology and Pharmaceutical Applications
Methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate (CAS: 115538-28-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its oxazole ring and ester functionality, has demonstrated potential in various applications, including drug discovery and medicinal chemistry. The compound's unique structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in targeting specific enzymatic pathways and protein interactions.
Recent studies have focused on the synthesis and optimization of methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate to enhance its biological activity and pharmacokinetic properties. Researchers have employed advanced synthetic methodologies, such as multi-step organic synthesis and catalytic asymmetric reactions, to achieve high yields and enantiomeric purity. These efforts are critical for ensuring the compound's suitability in preclinical and clinical studies, where consistency and reproducibility are paramount.
In the context of drug discovery, methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate has shown promise as a building block for the development of small-molecule inhibitors. For instance, its oxazole moiety has been leveraged to design compounds that modulate key signaling pathways involved in inflammation and oncology. Preliminary in vitro studies have indicated that derivatives of this compound exhibit selective inhibition against specific kinases, suggesting potential applications in targeted cancer therapies.
Furthermore, the compound's ester group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Recent SAR studies have revealed that subtle changes to the ester moiety can significantly impact the compound's binding affinity and metabolic stability. These findings underscore the importance of rational drug design in optimizing the therapeutic potential of methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate.
Beyond its role in drug development, methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate has also been investigated for its utility in chemical biology. Researchers have utilized this compound as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a substrate or inhibitor for certain enzymes has provided valuable insights into biochemical pathways, paving the way for the discovery of new drug targets.
In conclusion, methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate (CAS: 115538-28-8) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Ongoing studies continue to explore its potential applications, from drug discovery to mechanistic studies, highlighting its relevance in advancing scientific knowledge and therapeutic innovation. Future research directions may include the development of novel derivatives and the evaluation of their efficacy in animal models, further solidifying the compound's role in modern medicine.
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